

Application Notes and Protocols for 2-(3-Hydroxypicolinamido)acetic acid Treatment

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Compound of Interest

Compound Name: 2-(3-Hydroxypicolinamido)acetic acid

Cat. No.: B1673407

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Abstract

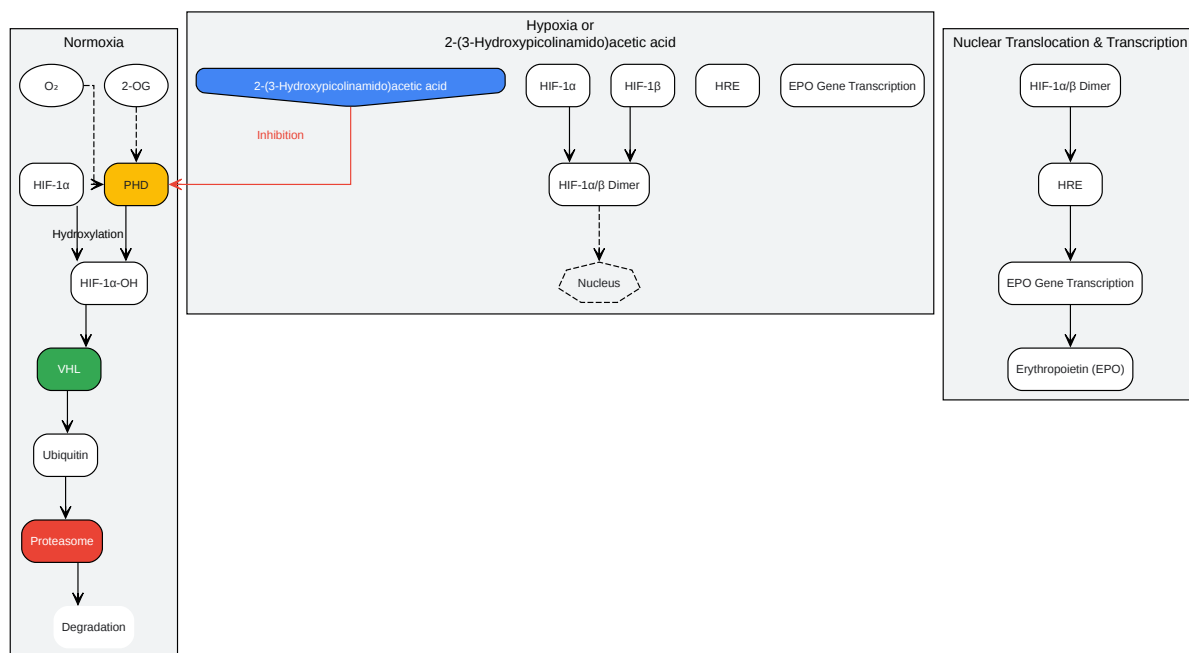
These application notes provide a comprehensive overview and detailed experimental protocols for the investigation of **2-(3-Hydroxypicolinamido)acetic acid**. This compound is a known inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, including Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases and histone demethylases.^[1] The primary mechanism of action involves the inhibition of HIF prolyl-hydroxylase, leading to the stabilization of the HIF-1 α transcription factor. This stabilization promotes the expression of downstream target genes, most notably erythropoietin (EPO), making it a compound of interest for research into therapeutic interventions for anemia, particularly in the context of chronic kidney disease. This document outlines protocols for in vitro characterization of its effects on HIF-1 α stabilization, EPO production, and histone demethylase activity, as well as a general framework for in vivo studies in rodent models of anemia.

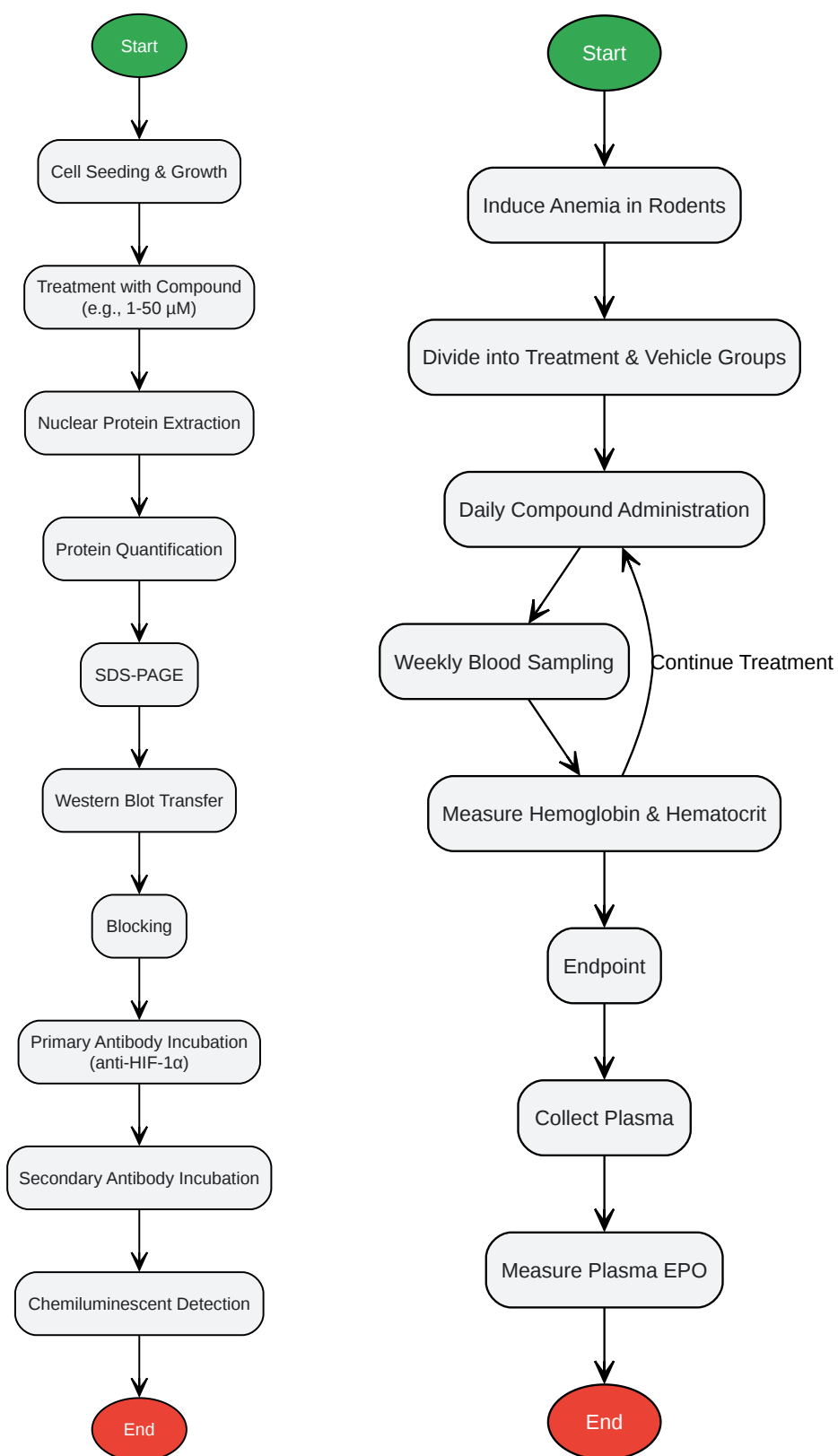
Compound Information

Compound Name	Synonyms	Molecular Formula	Molecular Weight	CAS Number	Reported IC50
2-(3-Hydroxypicolinamido)acetic acid	N/A	C ₈ H ₈ N ₂ O ₄	196.16 g/mol	3458-69-3	3.4 μM (for 2OG oxygenase) [1] [2]

Mechanism of Action: HIF-1α Stabilization

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and rapid proteasomal degradation. **2-(3-Hydroxypicolinamido)acetic acid**, as a 2-oxoglutarate analog, inhibits PHD activity. This prevents HIF-1α hydroxylation, leading to its stabilization, nuclear translocation, and dimerization with HIF-1β. The HIF-1 heterodimer then binds to hypoxia response elements (HREs) on target genes, activating their transcription. A key target gene is erythropoietin (EPO), a hormone that stimulates red blood cell production.





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References

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